molecular formula C22H18Cl2N2O3 B10949480 N-benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}benzamide

N-benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}benzamide

Cat. No.: B10949480
M. Wt: 429.3 g/mol
InChI Key: PHXDGUNRQPRLCX-UHFFFAOYSA-N
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Description

N-BENZYL-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a dichlorophenoxyacetyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE typically involves the condensation of 2,4-dichlorophenoxyacetic acid with benzylamine, followed by the acylation of the resulting amine with benzoyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-BENZYL-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-BENZYL-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE include:

Uniqueness

N-BENZYL-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-benzyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C22H18Cl2N2O3/c23-16-10-11-20(18(24)12-16)29-14-21(27)26-19-9-5-4-8-17(19)22(28)25-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,28)(H,26,27)

InChI Key

PHXDGUNRQPRLCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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